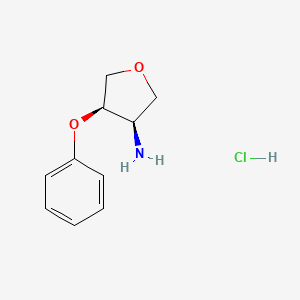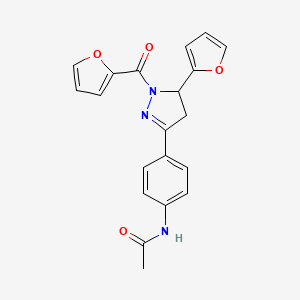
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-tetrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-tetrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H15N11O and its molecular weight is 341.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives and Their Applications
Piperazine derivatives have been explored for their pharmacological properties, including their anxiolytic effects and potential interactions with various drug metabolism processes. For instance, piperazine metabolites formed from buspirone during its biotransformation exhibit significant bioactivity, suggesting their contribution to the central effects of the parent drug (Caccia et al., 1986). Further, new arylpiperazine derivatives containing isonicotinic and picolinic nuclei have been studied for their anxiolytic action mechanism, focusing on effects on the GABAergic and 5‐HT systems (Kędzierska et al., 2019).
Triazolyl Compounds and Their Research Implications
Triazolyl compounds, due to their unique structural features, have been implicated in various biochemical and pharmacological studies. For example, the study of the metabolism and disposition of BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor inhibitor, after oral administration to humans, provides insights into the pharmacokinetics and metabolic pathways of such compounds (Christopher et al., 2010). This research is pivotal for understanding the therapeutic potential and safety profile of new triazolyl-containing drug candidates.
Eigenschaften
IUPAC Name |
2-(tetrazol-1-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N11O/c25-13(6-23-10-17-19-20-23)22-3-1-21(2-4-22)11-5-12(16-8-15-11)24-9-14-7-18-24/h5,7-10H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLQLOHPNSNQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2849705.png)


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849711.png)

![2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2849716.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2849717.png)



![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B2849723.png)

![3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849727.png)

